

Validating OBrO Reaction Rate Constants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OBrO

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For researchers, scientists, and drug development professionals, an accurate understanding of reaction kinetics is paramount. This guide provides a comparative analysis of experimentally determined and theoretically calculated rate constants for reactions involving the bromine dioxide (**OBrO**) radical, a species of interest in atmospheric chemistry and other chemical systems.

The study of halogen oxide radicals, including **OBrO**, is crucial for understanding their role in various chemical processes. Determining accurate reaction rate constants is a key aspect of this research, enabling the development of precise chemical models. This guide aims to provide a consolidated resource for validating **OBrO** reaction rate constants by comparing available data from different methodologies.

Comparison of OBrO Reaction Rate Constants

Currently, experimental data for **OBrO** radical reactions are limited. The most well-studied reaction is the reaction of **OBrO** with ozone (O₃). The table below summarizes the available experimental rate constant for this reaction.

Reaction	Rate Constant (k)	Temperature (K)	Pressure (Torr)	Experimental Method	Reference
OBrO + O ₃ → products	$< 5 \times 10^{-16} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	1-2	Discharge Flow - Mass Spectrometry	[1]
OBrO* + O ₃ → products	$(5.4 \pm 2.7) \times 10^{-13} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	1-2	Discharge Flow - Mass Spectrometry	[1]

Note: **OBrO** refers to vibrationally excited bromine dioxide.

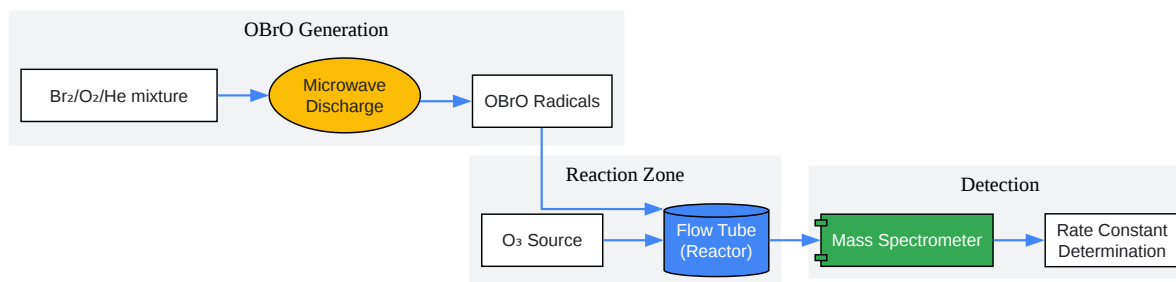
Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating and comparing the reported rate constants.

Discharge Flow - Mass Spectrometry

The rate constant for the reaction of **OBrO** with ozone was determined using a discharge flow tube coupled with a mass spectrometer.

Experimental Workflow:



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Experimental workflow for **OBrO** + O_3 kinetics study.

Methodology:

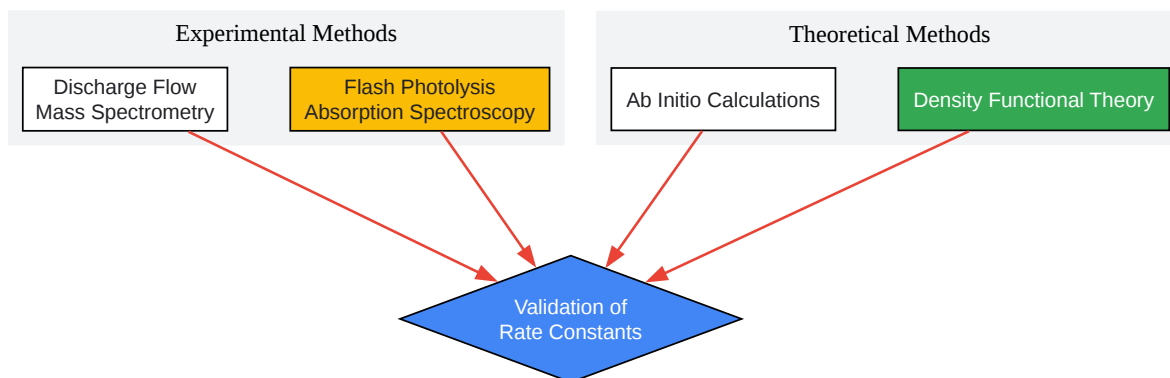
- **OBrO** Radical Generation: **OBrO** radicals were produced by passing a mixture of bromine (Br_2), oxygen (O_2), and helium (He) through a microwave discharge.
- Reaction: The generated **OBrO** radicals were then introduced into a flow tube reactor. A known excess concentration of ozone (O_3) was added to the flow tube to initiate the reaction.
- Detection: The concentration of **OBrO** radicals was monitored at the end of the flow tube using a mass spectrometer as a function of the O_3 concentration.
- Rate Constant Calculation: The pseudo-first-order decay of **OBrO** in the presence of excess O_3 was measured. The bimolecular rate constant was then determined from the slope of a plot of the pseudo-first-order rate constant versus the O_3 concentration.

Theoretical Approaches

While experimental data for **OBrO** reactions are sparse, theoretical calculations can provide valuable insights and complementary data for validation. Ab initio quantum chemistry methods can be used to calculate the potential energy surface of a reaction and subsequently determine

the reaction rate constant. These theoretical studies are essential for reactions that are difficult to study experimentally.

Logical Relationship of Methodologies:



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Interplay of experimental and theoretical methods.

This guide highlights the current state of knowledge regarding **OBrO** reaction rate constants. The limited availability of experimental data underscores the need for further research in this area. A combination of different experimental techniques and theoretical calculations will be crucial for comprehensively validating the kinetics of **OBrO** radical reactions, leading to a more complete understanding of their chemical significance.

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References

- 1. atct.anl.gov [atct.anl.gov]

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